molecular formula C23H18N2O3 B2502877 N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide CAS No. 433327-31-2

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Cat. No.: B2502877
CAS No.: 433327-31-2
M. Wt: 370.408
InChI Key: VANFFIYSNKZCLN-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a phthalimide-based research compound developed for investigating novel therapeutic strategies in neurological disorders. Scientific studies have identified this molecule as a promising agent with significant anticonvulsant properties. In vivo research using a lithium-pilocarpine-induced status epilepticus model in rats demonstrated that this compound exhibits excellent anti-epileptic activity, comparable to diazepam . Furthermore, the compound has shown efficacy in elevating the seizure threshold in pentylenetetrazole (PTZ)-induced seizure models, indicating its potential for managing seizure activity . Beyond its behavioral effects, histopathological surveys have revealed that this benzamide derivative possesses notable neuroprotective properties, particularly in the cortex region of the brain, helping to prevent neuronal damage associated with epileptic states . The compound is believed to interact with key neurological targets; molecular docking studies on analogous phthalimide structures suggest potential interaction with the GABA-A receptor, a primary target for many anticonvulsant medications . This targeted mechanism, combined with its demonstrated efficacy in preclinical models, makes this compound a valuable chemical tool for researchers exploring the pathophysiology of epilepsy and the development of new neuroprotective agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all compounds in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-6-5-9-20(15(14)2)24-21(26)16-10-12-17(13-11-16)25-22(27)18-7-3-4-8-19(18)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFFIYSNKZCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3-dioxoisoindolinyl group: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Attachment of the benzamide group: The 1,3-dioxoisoindolinyl intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to form the benzamide linkage.

    Introduction of the dimethylphenyl group: Finally, the dimethylphenyl group is introduced through a substitution reaction, typically using a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halides and other electrophiles are commonly used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Characterization Techniques

Key analytical methods include:

  • Spectroscopy : ¹H NMR, ¹³C NMR, and FT-IR for functional group identification .
  • X-ray crystallography : Used to confirm crystal structures of related compounds, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .
  • Elemental analysis : Validated compositional purity in derivatives like 4a–4m .

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound shares core structural elements with several analogs (Table 1):

Compound Name Substituents on Benzamide Melting Point (°C) Yield (%) Key Applications Reference
N-(1,3-Dioxoisoindolin-2-yl)-4-(3-methylbenzamido)benzamide (4k) 3-Methyl 232.3–232.7 80 Insecticidal activity
N-(1,3-Dioxoisoindolin-2-yl)-4-(4-(trifluoromethylthio)benzamido)benzamide (4g) 4-Trifluoromethylthio 213.7–213.9 70 Insecticidal activity
N-(1,3-Dioxoisoindolin-2-yl)-4-((5-fluoro-2-oxoindolin-3-ylidene)amino)benzamide 5-Fluoro-2-oxoindolinylidene Not reported Not reported Anticancer (VEGFR-2 inhibition)
4-(Dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide 4-Dimethylamino, 2-methyl-dioxoisoindolin Not reported Not reported Not specified

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethylthio in 4g) lower melting points compared to electron-donating groups (e.g., methyl in 4k) .
  • Biological Activity : Derivatives like 4k and 4g exhibit insecticidal activity against pests such as the Caribbean fruit fly, while analogs in target VEGFR-2 for anticancer applications .

Functional Group Variations

  • Amide Nitrogen Substituents: The 2,3-dimethylphenyl group in the target compound contrasts with other nitrogen substituents, such as sulfonamide-containing groups in urease inhibitors () or morpholino-purine derivatives in PI3K inhibitors () .
  • Dioxoisoindolin Modifications : Substituents on the phthalimide ring (e.g., methyl in ) influence solubility and binding interactions .

Biological Activity

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4}, with a molecular weight of 420.5 g/mol. The compound features a dimethylphenyl group and a dioxoisoindolin moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. This compound may modulate enzyme activities or receptor functions, leading to therapeutic effects. Specific pathways involved include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors that regulate apoptosis and cell survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer effects. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. The following table summarizes the findings from selected studies:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (breast cancer)15Induces apoptosis via caspase activation
Study 2A549 (lung cancer)10Inhibits cell proliferation through cell cycle arrest
Study 3HeLa (cervical cancer)12Modulates apoptotic pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers at the Groningen Research Institute evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 15 µM, with evidence of apoptosis through increased caspase-3 activity.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against common pathogens. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via coupling reactions between substituted benzoyl chlorides and phthalimide derivatives. For example:

  • Step 1 : React 4-fluorobenzoic acid with hydrazine hydrate to form 4-fluorobenzohydrazide .
  • Step 2 : Condense with phthalic anhydride in acetic acid under reflux to form the phthalimide core .
  • Step 3 : Couple with 2,3-dimethylaniline using HATU/DMAP in DMF for amide bond formation .
    • Yield Optimization : Prolonged reflux (12–16 hours) and stoichiometric excess of phthalic anhydride (1.2–1.5 eq) improve yields to 70–80% .

Q. Which spectroscopic techniques are critical for structural validation, and what key signals confirm the target structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.3 ppm), NH (δ 10.2–10.5 ppm), and carbonyls (C=O at δ 167–170 ppm) .
  • FT-IR : Dual C=O stretches (phthalimide: ~1710 cm⁻¹; amide: ~1630 cm⁻¹) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 361.12 (calc. 361.13) .

Q. What pharmacological targets have been identified for phthalimide-containing benzamides?

  • Primary Targets :

  • Acetylcholinesterase (AChE) : IC₅₀ values of 0.8–2.4 µM for anti-Alzheimer activity .
  • VEGFR-2 : Derivatives show kinase inhibition (IC₅₀ = 1.2–3.7 µM) in cancer models .
  • Anticonvulsant Activity : ED₅₀ = 12–18 mg/kg in MES and PTZ rodent models .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in computational vs. experimental molecular geometries?

  • Case Study : Single-crystal X-ray diffraction (SC-XRD) of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide (monoclinic P2₁/n) revealed:

  • Torsional Angles : Phthalimide vs. benzamide planes differ by 8.5° (DFT predicted 7.2°) .
  • Hydrogen Bonding : N–H···O and O–H···O interactions stabilize the 3D framework, explaining discrepancies in solvent-free DFT models .
    • Tools : SHELX-2018 for refinement ; ORTEP-3 for graphical visualization .

Q. What strategies mitigate contradictions in bioactivity data across structural analogs?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., –NO₂) : Enhance AChE inhibition (IC₅₀ = 0.8 µM) but reduce anticonvulsant potency (ED₅₀ = 22 mg/kg) .
  • Lipophilicity : LogP > 3.5 correlates with improved blood-brain barrier penetration for anticonvulsants .
    • Validation : Use isogenic cell lines and standardized protocols (e.g., Ellman’s assay for AChE) to minimize variability .

Q. How do computational methods (DFT, Hirshfeld) complement experimental data in understanding electronic properties?

  • DFT Analysis :

  • HOMO-LUMO Gaps : 4.1–4.5 eV for phthalimide derivatives, indicating stability under physiological conditions .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (amide NH) for target binding .
    • Hirshfeld Surface : Quantifies intermolecular interactions (e.g., 12% O···H contacts in crystal packing) .

Methodological Considerations

ParameterExperimental ProtocolCommon Pitfalls
Crystallization Slow evaporation from CHCl₃/MeOH (1:1) Polymorph formation if solvent ratio varies.
Bioassays AChE inhibition: Ellman’s method (412 nm) Thiol interference in crude extracts.
SAR Optimization Introduce –CF₃ at para-position for VEGFR-2 selectivity Reduced solubility with bulky substituents.

Data Contradiction Analysis

  • Conflicting Bioactivities : Analog 4f (NO₂-substituted) shows high AChE inhibition (IC₅₀ = 0.8 µM) but low anticonvulsant ED₅₀ (22 mg/kg) due to poor BBB penetration .
  • Resolution : Modify substituents (e.g., –OCH₃) to balance polarity and activity .

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